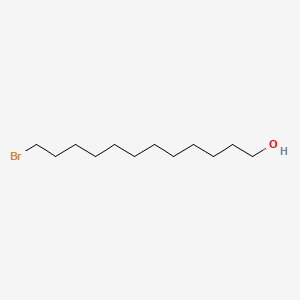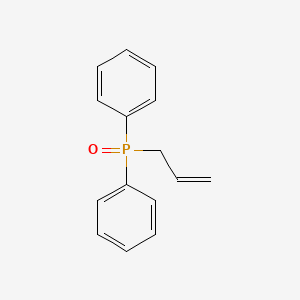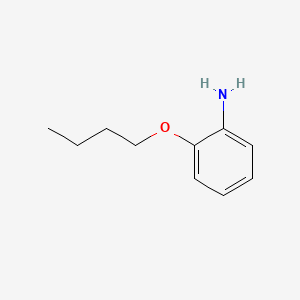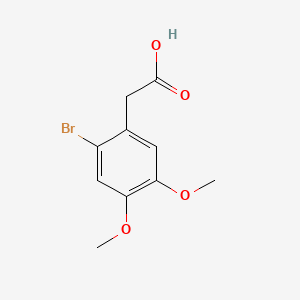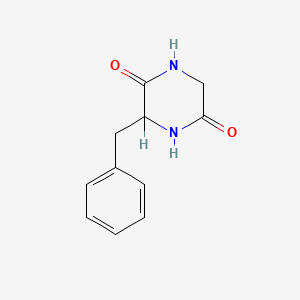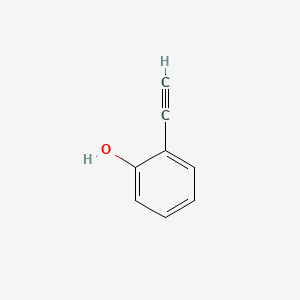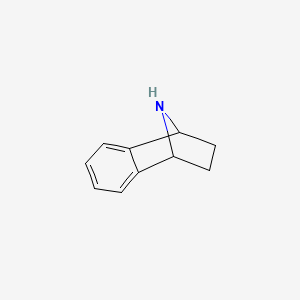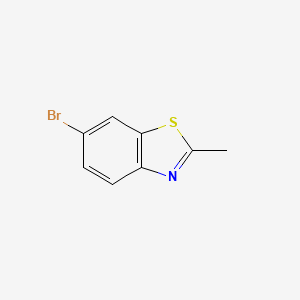![molecular formula C14H20O3 B1266710 2-[4-(Hexyloxy)phenyl]acetic acid CAS No. 60003-46-5](/img/structure/B1266710.png)
2-[4-(Hexyloxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hexyloxy)phenyl]acetic acid is a chemical compound with potential applications in various fields of chemistry and materials science. While specific studies directly addressing this compound are scarce, insights can be drawn from research on structurally similar compounds and related chemical processes.
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(Hexyloxy)phenyl]acetic acid often involves regioselective bromination, etherification, and esterification processes. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates a regioselective bromination method, achieving a high yield of 84% (Guzei, Gunderson, & Hill, 2010). Such methods could potentially be adapted for the synthesis of 2-[4-(Hexyloxy)phenyl]acetic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-[4-(Hexyloxy)phenyl]acetic acid often features strong intermolecular hydrogen bonding and specific spatial arrangements. For instance, the crystal structure of certain acetic acid derivatives reveals centrosymmetric dimers formed through strong O—H⋯O hydrogen bonding (Rizzoli, Andreetti, Ungaro, & Pochini, 1982). These structural characteristics are crucial for understanding the physical and chemical behavior of the compound.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
2-[4-(Hexyloxy)phenyl]acetic acid and its derivatives demonstrate notable anti-inflammatory activity. Studies have shown that certain substituted (2-phenoxyphenyl)acetic acids, which share a structural similarity with 2-[4-(Hexyloxy)phenyl]acetic acid, exhibit anti-inflammatory properties. These compounds, including [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, have been identified for their potency and low toxicity, including ulcerogenicity, marking them as potential therapeutic agents (Atkinson et al., 1983).
Superoxide Scavenging and Anti-Inflammatory Agents
Compounds structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, such as 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, have been synthesized and evaluated for their superoxide scavenging activity. These compounds have shown effectiveness as in vitro scavengers of superoxide, although their efficacy as in vivo anti-inflammatory agents was not significant (Maxwell et al., 1984).
Antibacterial and Antifungal Activities
Research involving metal complexes of structurally similar compounds, such as 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, has been conducted to evaluate their antibacterial and antifungal activities. These studies have provided insights into the potential biomedical applications of these compounds in combating microbial infections (Hussien et al., 2017).
Antioxidation Activities
Compounds like 3-Hydroxy-4-methoxy phenyl acetic acid, which are structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, have been synthesized and their antioxidation activities have been studied. These activities are significant for their potential therapeutic applications in combating oxidative stress-related diseases (Ren, 2004).
Chiral Derivatizing Agents
Research has also focused on using related compounds as chiral auxiliary compounds or derivatizing agents. For example, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been studied for its potential as a chiral derivatizing agent, useful in separating enantiomers of certain chemicals (Majewska, 2019).
Pharmaceutical Metabolism
The metabolism of pharmaceuticals like aceclofenac, which is structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, has been studied extensively. These studies are vital for understanding the pharmacokinetics and metabolic pathways of such drugs in different species (Bort et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-hexoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDQZDCDWUBCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877604 |
Source


|
| Record name | BENZENEACETIC ACID, 4-(HEXYLOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hexyloxy)phenyl]acetic acid | |
CAS RN |
60003-46-5 |
Source


|
| Record name | Benzeneacetic acid, 4-(hexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060003465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 4-(HEXYLOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

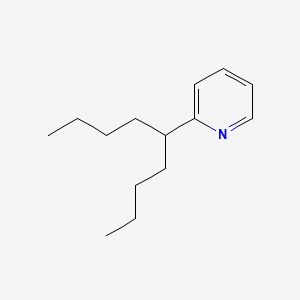
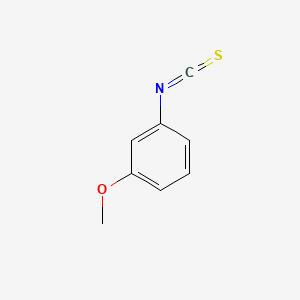
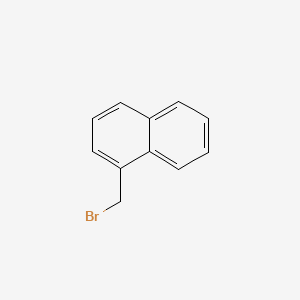
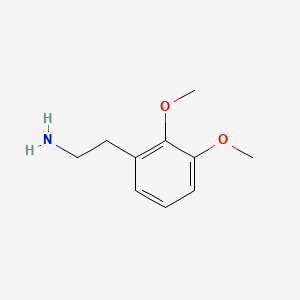
![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)
